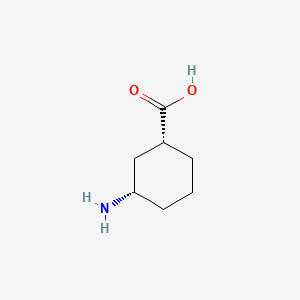

cis-3-Aminocyclohexanecarboxylic acid

Übersicht

Beschreibung

cis-3-Aminocyclohexanecarboxylic acid is an organic compound with the molecular formula C7H13NO2 It is a cyclohexane derivative where an amino group and a carboxylic acid group are attached to the third carbon atom in a cis configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: cis-3-Aminocyclohexanecarboxylic acid can be synthesized through the catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives. One common method involves the hydrogenation of m-aminobenzoic acid in the presence of a ruthenium catalyst. The reaction is typically carried out at pressures of 100-150 atm and temperatures of 130-160°C. The resulting mixture of isomers is then separated by recrystallization to obtain the pure cis isomer .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Raney nickel as a catalyst for the hydrogenation process. The sodium salts of the aminobenzoic acids are hydrogenated, and the resulting solutions are either cationized or acidified with hydrochloric acid to isolate the free acids or their hydrochlorides .

Analyse Chemischer Reaktionen

Oxidation Reactions

ACHC undergoes oxidation primarily at the amino group or cyclohexane backbone. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic conditions, yielding cyclohexanone derivatives .

-

Chromium trioxide (CrO₃) , which oxidizes the amino group to nitro or nitroso intermediates.

Key Observation : Oxidation of the amino group is sterically hindered by the cis configuration of the cyclohexane ring, leading to slower reaction kinetics compared to trans isomers.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether, producing cis-3-aminocyclohexanemethanol.

-

Sodium borohydride (NaBH₄) under milder conditions, though with lower yields (≤60%).

Substitution Reactions

ACHC participates in nucleophilic substitution reactions, particularly at the carboxylic acid group:

-

Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, enabling subsequent amide or ester formation .

-

Alkyl halides react with the deprotonated amino group to form N-alkyl derivatives .

Acylation and Esterification

The amino group undergoes acylation with:

-

Boc anhydride (Boc₂O) in basic aqueous conditions, yielding tert-butoxycarbonyl (Boc)-protected ACHC with >90% efficiency .

Esterification of the carboxylic acid group with methanol/H⁺ produces methyl esters, critical for peptide synthesis.

Peptide Coupling

ACHC serves as a non-proteinogenic amino acid in peptide synthesis. Key methods include:

-

Carbodiimide-mediated coupling (e.g., EDC/HOBt), enabling integration into peptide chains for conformational studies .

-

Solid-phase synthesis , where Boc-protected ACHC is used to stabilize β-turn structures in peptides .

Steric and Conformational Effects on Reactivity

The cis configuration imposes steric constraints:

| Parameter | Impact on Reactivity |

|---|---|

| Cyclohexane ring strain | Reduces reaction rates for bulky reagents |

| Axial vs. equatorial groups | Axial carboxylic acid group hinders nucleophilic attacks |

Experimental Case Studies and Reaction Yields

Data from synthetic protocols :

| Reaction Type | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Boc protection | Boc₂O, NaOH, 1,4-dioxane, RT | 97 | 3-(Boc-amino)cyclohexanecarboxylic acid |

| Acyl chloride formation | SOCl₂, reflux | 82 | ACHC acyl chloride |

| Esterification | MeOH, H₂SO₄, 60°C | 75 | Methyl ACHC ester |

| Reduction | LiAlH₄, anhydrous ether | 68 | cis-3-Aminocyclohexanemethanol |

Kinetic and Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis:

cis-3-Aminocyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it an essential component in the development of targeted therapies .

Case Study:

A study demonstrated the use of ACHC in synthesizing compounds that inhibit specific neurotransmitter receptors, leading to potential treatments for anxiety and depression. The incorporation of ACHC allowed for improved binding affinity and selectivity .

Peptide Synthesis

Building Block for Therapeutics:

ACHC is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structure contributes to the stability and effectiveness of therapeutic peptides designed for conditions such as cancer and autoimmune diseases .

Data Table: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Solid-Phase Synthesis | Facilitates the production of complex peptides |

| Stability Enhancement | Improves the stability of synthesized peptides |

| Targeted Drug Delivery | Enhances specificity and reduces side effects |

Biochemical Research

Enzyme Inhibition Studies:

this compound is employed in research related to enzyme inhibition and receptor binding. It helps elucidate biological pathways, which is critical for developing new treatments .

Case Study:

Research involving ACHC has shown its effectiveness as an inhibitor of certain proteases, providing insights into disease mechanisms and potential therapeutic targets for conditions like cancer .

Material Science

Innovations in Polymer Development:

ACHC is incorporated into novel polymer systems, contributing to advancements in drug delivery mechanisms and biocompatible materials. Its properties allow for the creation of materials with tailored characteristics suitable for medical applications .

Data Table: Material Science Applications

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Enhances the efficacy of drug release profiles |

| Biocompatible Materials | Suitable for medical implants and devices |

Analytical Chemistry

Utilization in Chromatography:

this compound is utilized in various analytical methods, including chromatography. It aids in separating and identifying complex mixtures, thereby improving the accuracy of research findings .

Case Study:

In a chromatography study, ACHC was used to separate amino acids from biological samples, demonstrating its effectiveness in enhancing analytical precision and reliability .

Wirkmechanismus

The mechanism by which cis-3-aminocyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it has been found to selectively inhibit the neuronal gamma-aminobutyric acid (GABA) uptake process. This inhibition is due to the compound’s structural similarity to GABA, allowing it to compete for the same transport mechanisms . This property makes it a valuable tool for studying GABAergic neurotransmission and developing related therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

- trans-4-Aminocyclohexanecarboxylic acid

- cis-4-Aminocyclohexanecarboxylic acid

- trans-3-Aminocyclohexanecarboxylic acid

Comparison: cis-3-Aminocyclohexanecarboxylic acid is unique due to its cis configuration, which imparts different chemical and physical properties compared to its trans isomers. The cis configuration affects the compound’s reactivity, solubility, and interaction with biological targets. For example, the cis isomer is more effective in inhibiting neuronal GABA uptake compared to the trans isomer .

Biologische Aktivität

cis-3-Aminocyclohexanecarboxylic acid (ACHC) is a compound recognized for its significant biological activity, particularly as a selective neuronal GABA uptake inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- CAS Number : 38541-66-1

- PubChem ID : 3082488

ACHC functions primarily as a selective inhibitor of the GABA (gamma-aminobutyric acid) uptake process. This inhibition enhances the availability of GABA in synaptic clefts, which can potentiate its neurotransmitter effects. The compound's selectivity for neuronal uptake systems makes it a valuable tool in neuropharmacology.

Biological Activity

Research indicates that ACHC has a high affinity for GABA uptake sites within neurons. It has been shown to inhibit GABA uptake in various experimental models, including studies on guinea-pig myenteric plexus neurons, where it labeled specific neuronal processes significantly .

Table 1: Summary of Biological Activities of ACHC

Case Studies and Research Findings

-

Neurotransmitter Functionality

A study demonstrated that ACHC significantly labels myenteric neurons, indicating its role in modulating neurotransmitter release in the enteric nervous system. The findings suggest that ACHC's mechanism may involve prejunctional modulation of neurotransmitter release, enhancing the understanding of enteric neurotransmission . -

Potentiation of GABA Action

Another investigation highlighted that ACHC potentiates the action of GABA, leading to increased inhibitory effects on neuronal excitability. This property is particularly relevant for developing treatments for conditions characterized by excessive neuronal firing, such as epilepsy . -

Pharmacological Implications

The compound has been explored for its potential use in treating anxiety disorders due to its ability to enhance inhibitory neurotransmission through GABA pathways. Studies have indicated that compounds like ACHC can provide relief from anxiety symptoms by stabilizing neuronal excitability .

Eigenschaften

IUPAC Name |

(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38541-66-1, 118785-96-9, 16636-51-4 | |

| Record name | 3-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.